molecular formula C19H13ClF2 B1315868 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) CAS No. 379-54-4

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Cat. No. B1315868
CAS RN: 379-54-4
M. Wt: 314.8 g/mol
InChI Key: FYPNFOAHWMDUQH-UHFFFAOYSA-N
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Description

“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .


Molecular Structure Analysis

The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .

Scientific Research Applications

High Refractive Index and Thermal Stability in Polyimides

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, like BTPB and BCTPB, has shown the creation of materials with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through thermal polycondensation and exhibit excellent transparency and colorlessness, important for applications requiring materials that combine optical clarity with thermal stability (Tapaswi et al., 2015).

Novel Fluorine-Containing Polyetherimide

The development of novel fluorine-containing polyetherimide showcases the advancement in polymeric materials that incorporate fluorinated compounds for enhanced properties. These materials are characterized by improved performance metrics, highlighting the importance of fluorine in modifying the physical properties of polymers for specialized applications (Yu Xin-hai, 2010).

Synthesis of High-Molecular-Weight Aromatic Compounds

Activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments have been prepared for the synthesis of high-molecular-weight aromatic quinoxaline-containing polyether ketones. These compounds open new pathways for developing polymers with specific characteristics, leveraging the unique properties of fluorinated aromatic compounds (Keshtov et al., 2002).

Applications in Organic Synthesis and Catalysis

Fluorinated aromatic compounds, like those structurally related to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), are utilized in organic synthesis and catalysis, indicating their versatility in forming complex molecules and intermediates for pharmaceuticals and agrochemicals. This includes the synthesis of intermediates for fungicides and the development of methods for the introduction of fluorine into organic molecules, demonstrating the compound's role in advancing synthetic chemistry (Fedorov et al., 2015).

Safety And Hazards

The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPNFOAHWMDUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561893
Record name 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

CAS RN

379-54-4
Record name 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(4-fluorophenyl)phenylmethanol (0.092 mol) was added to a 20% solution of acetyl chloride in dichloromethane (50 mL) at rt. The resulting purple solution was stirred for 12 h after which the solvent was removed by evaporation. Toluene (100 mL) was added to the residue and then evaporated, affording crude bis(4-fluorophenyl)phenylchloromethane which was used without purification in the following step.
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